N-[(3-chlorophenyl)methyl]-3-[1-(6-methylpyridine-2-carbonyl)piperidin-4-yl]propanamide
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Overview
Description
N-[(3-chlorophenyl)methyl]-3-[1-(6-methylpyridine-2-carbonyl)piperidin-4-yl]propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group, a pyridine ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-3-[1-(6-methylpyridine-2-carbonyl)piperidin-4-yl]propanamide typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of benzyl chloride to obtain 3-chlorobenzyl chloride.
Pyridine Derivative Synthesis: The next step is the preparation of the 6-methylpyridine-2-carbonyl chloride through the reaction of 6-methylpyridine with thionyl chloride.
Piperidine Derivative Formation: The piperidine ring is introduced by reacting 4-piperidone with the pyridine derivative to form 1-(6-methylpyridine-2-carbonyl)piperidine.
Amide Bond Formation: Finally, the chlorophenyl intermediate is coupled with the piperidine derivative in the presence of a base such as triethylamine to form the desired amide compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyridine moiety, resulting in the formation of alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-3-[1-(6-methylpyridine-2-carbonyl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[(3-chlorophenyl)methyl]-3-[1-(pyridine-2-carbonyl)piperidin-4-yl]propanamide: Lacks the methyl group on the pyridine ring.
N-[(3-bromophenyl)methyl]-3-[1-(6-methylpyridine-2-carbonyl)piperidin-4-yl]propanamide: Contains a bromine atom instead of chlorine.
Uniqueness
N-[(3-chlorophenyl)methyl]-3-[1-(6-methylpyridine-2-carbonyl)piperidin-4-yl]propanamide is unique due to the presence of the 6-methylpyridine moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-[1-(6-methylpyridine-2-carbonyl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O2/c1-16-4-2-7-20(25-16)22(28)26-12-10-17(11-13-26)8-9-21(27)24-15-18-5-3-6-19(23)14-18/h2-7,14,17H,8-13,15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBNBBWFVWNHGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCC(CC2)CCC(=O)NCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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